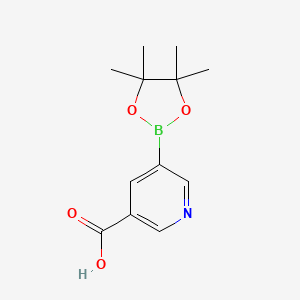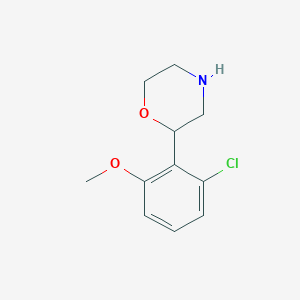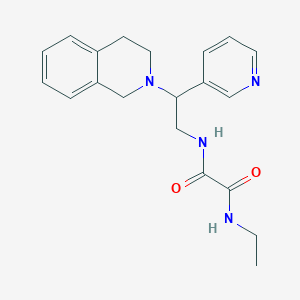![molecular formula C15H15N7O2 B2982059 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903461-53-9](/img/structure/B2982059.png)
N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent anticancer activity, suggesting that they may target cancer cells .
Mode of Action
It is known that the anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Similar compounds have been reported to exhibit significant α-glucosidase inhibition, anticancer, and antioxidant activities .
Pharmacokinetics
The drug-likeness of similar compounds was investigated by predicting its pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond
Cellular Effects
For instance, some compounds have exhibited potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines . The exact influence of this compound on cell function, signaling pathways, gene expression, and cellular metabolism needs further exploration.
Molecular Mechanism
1,2,3-triazoles are known to interact with various biomolecules through non-covalent interactions, which endow them with a broad spectrum of biological properties These interactions could potentially involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(18-10-1-2-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGITIXEZZUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
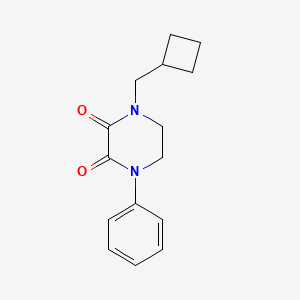
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2981977.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)
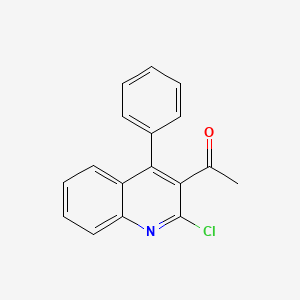
![N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2981984.png)
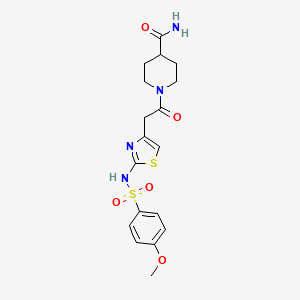
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)
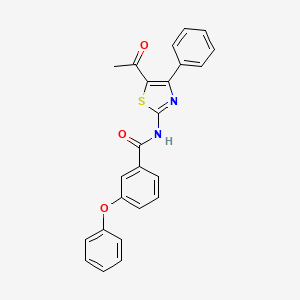
![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)


